(2S)-2-amino-3-(dimethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(dimethylamino)propan-1-ol: is a chiral amino alcohol with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(dimethylamino)propan-1-ol typically involves the reaction of dimethylamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-amino-3-(dimethylamino)propan-1-ol can undergo oxidation reactions to form corresponding or .
Reduction: This compound can be reduced to form or .
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, Acyl chlorides
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amino alcohols
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(dimethylamino)propan-1-ol involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating various biochemical pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Dimethylamino-2-propanol
- 2-Dimethylaminoethanol
- 3-Dimethylamino-1-propanol
- 2-(Diethylamino)ethanol
Comparison:
- 1-Dimethylamino-2-propanol and 2-Dimethylaminoethanol are structurally similar but differ in the position of the hydroxyl group.
- 3-Dimethylamino-1-propanol has a similar structure but with the amino group at a different position.
- 2-(Diethylamino)ethanol has an ethyl group instead of a methyl group, which affects its reactivity and applications .
Uniqueness: (2S)-2-amino-3-(dimethylamino)propan-1-ol is unique due to its chiral nature and specific stereochemistry , which makes it valuable in asymmetric synthesis and chiral drug development .
Properties
CAS No. |
369652-55-1 |
---|---|
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.